molecular formula C15H10N2O B12813759 4-(Quinoxalin-2-yl)benzaldehyde

4-(Quinoxalin-2-yl)benzaldehyde

Cat. No.: B12813759
M. Wt: 234.25 g/mol
InChI Key: XREQRLVIGPMOTG-UHFFFAOYSA-N
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Description

4-(Quinoxalin-2-yl)benzaldehyde is a compound that features a quinoxaline ring attached to a benzaldehyde moiety. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . The benzaldehyde group adds further reactivity and potential for functionalization, making this compound of significant interest in various fields of research.

Preparation Methods

The synthesis of 4-(Quinoxalin-2-yl)benzaldehyde typically involves the formation of the quinoxaline ring followed by its attachment to the benzaldehyde group. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . This intermediate can then be further functionalized to introduce the benzaldehyde group. Industrial production methods often focus on optimizing reaction conditions to improve yield and reduce costs, with a strong emphasis on green chemistry principles .

Chemical Reactions Analysis

4-(Quinoxalin-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(Quinoxalin-2-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Quinoxalin-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The quinoxaline ring is known to interact with DNA and proteins, potentially leading to antimicrobial and anticancer activities . The benzaldehyde group can also participate in various biochemical reactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

4-(Quinoxalin-2-yl)benzaldehyde can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its combination of the quinoxaline ring and benzaldehyde group, providing a versatile platform for further functionalization and application in various fields .

Properties

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

4-quinoxalin-2-ylbenzaldehyde

InChI

InChI=1S/C15H10N2O/c18-10-11-5-7-12(8-6-11)15-9-16-13-3-1-2-4-14(13)17-15/h1-10H

InChI Key

XREQRLVIGPMOTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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